molecular formula C5H8F2S B13610448 (3,3-Difluorocyclobutyl)methanethiol

(3,3-Difluorocyclobutyl)methanethiol

Cat. No.: B13610448
M. Wt: 138.18 g/mol
InChI Key: ARSUNEKPNOEIIO-UHFFFAOYSA-N
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Description

(3,3-Difluorocyclobutyl)methanethiol is a fluorinated organic compound characterized by the presence of a cyclobutyl ring substituted with two fluorine atoms and a methanethiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method starts with the preparation of (3,3-Difluorocyclobutyl)methanol, which can be synthesized through the reaction of cyclobutanone with diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms . The resulting (3,3-Difluorocyclobutyl)methanol is then converted to (3,3-Difluorocyclobutyl)methanethiol using thiolating agents such as thiourea or hydrogen sulfide under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3,3-Difluorocyclobutyl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfonic acids or disulfides.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The fluorine atoms and the thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

    Oxidation: Sulfonic acids or disulfides.

    Reduction: The corresponding hydrocarbon.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3,3-Difluorocyclobutyl)methanethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3,3-Difluorocyclobutyl)methanethiol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The thiol group can also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (3,3-Difluorocyclobutyl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.

    (3,3-Difluorocyclobutyl)amine: Contains an amine group instead of a thiol group.

    (3,3-Difluorocyclobutyl)carboxylic acid: Features a carboxylic acid group.

Uniqueness

(3,3-Difluorocyclobutyl)methanethiol is unique due to the combination of the cyclobutyl ring, fluorine atoms, and the thiol group. This combination imparts distinct chemical properties, such as increased reactivity and potential bioactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C5H8F2S

Molecular Weight

138.18 g/mol

IUPAC Name

(3,3-difluorocyclobutyl)methanethiol

InChI

InChI=1S/C5H8F2S/c6-5(7)1-4(2-5)3-8/h4,8H,1-3H2

InChI Key

ARSUNEKPNOEIIO-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)CS

Origin of Product

United States

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